Product packaging for HRR25 protein(Cat. No.:CAS No. 143179-30-0)

HRR25 protein

Cat. No.: B1175262
CAS No.: 143179-30-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The HRR25 protein is an essential and versatile serine/threonine protein kinase from Saccharomyces cerevisiae that serves as a critical model for studying casein kinase 1 (CK1) family functions in eukaryotic cells . This multifunctional enzyme is involved in a remarkably diverse array of cellular processes, making it a valuable reagent for investigating fundamental biological mechanisms. HRR25 functions as a key regulator of selective autophagy pathways, including the cytoplasm-to-vacuole (Cvt) pathway and pexophagy (peroxisome degradation), by directly phosphorylating receptor proteins such as Atg19 and Atg36 to promote their interaction with the adaptor protein Atg11 and subsequent autophagosome formation . Beyond autophagy, HRR25 is indispensable for DNA damage response and repair, with mutations conferring sensitivity to methyl methanesulfonate (MMS) and X-irradiation . It also plays a critical role in maintaining cell wall integrity, where it phosphorylates the protein Pin4 and interacts genetically with the MAPK cascade components Bck1 and Slt2 . Furthermore, HRR25 regulates ribosome biogenesis by phosphorylating ribosomal protein Rps3 and the factor Enp1, a step necessary for the proper maturation of the pre-40S ribosomal subunit . Its function extends to vesicular traffic, chromosomal segregation during meiosis, and regulation of the Sit4 phosphatase and calcineurin signaling . As the functional ortholog of human CSNK1D, CSNK1E, and CSNK1A1, HRR25 provides a powerful yeast model for researching conserved kinase functions relevant to human diseases, including cancer, neurodegenerative disorders, and advanced sleep phase syndrome . This recombinant protein is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

143179-30-0

Molecular Formula

C6H5ClFN

Synonyms

HRR25 protein

Origin of Product

United States

Molecular Architecture and Structural Determinants of Hrr25 Function

Domain Organization and Subdomain Relationships

HRR25 protein is characterized by a modular structure consisting of three main regions: an N-terminal kinase domain, a middle region, and a C-terminal proline/glutamine-rich region. mdpi.comnih.govresearchgate.netuno.edu In addition to these, a conserved "central domain" is found between the kinase domain and the C-terminal region in S. cerevisiae and its close relatives, particularly those with point centromeres. nih.govresearchgate.netresearchgate.net

N-terminal Kinase Domain

The N-terminal region of HRR25 (approximately amino acid residues 1–295 in S. cerevisiae) constitutes the catalytic kinase domain. mdpi.comnih.govasm.org This domain exhibits significant sequence identity and structural similarity to other members of the CK1δ family. nih.govpnas.org The kinase domain is essential for HRR25's enzymatic activity, enabling it to phosphorylate serine and threonine residues on target proteins. yeastgenome.orgpnas.org Research has shown that the kinase domain is required for various in vivo functions of HRR25. uno.edu The interaction between HRR25 and certain substrates, such as Puf3, is mediated through the kinase domain of HRR25. researchgate.net

Middle Region

Located between the N-terminal kinase domain and the C-terminal region, the middle region of HRR25 spans approximately amino acid residues 296–394. mdpi.com While its precise functions are still being elucidated, the middle region has been implicated in the cellular localization of HRR25 to various sites, including P-bodies, spindle pole bodies, endocytic sites, and meiosis I centromeres. researchgate.netresearchgate.net

C-terminal Proline/Glutamine-rich Region

The C-terminal region of HRR25 (approximately amino acid residues 395–494) is notably rich in proline and glutamine residues, accounting for about 50% of its composition in S. cerevisiae. mdpi.comnih.govasm.orguno.edu This region is predicted to be largely disordered in solution. nih.govresearchgate.net Although its function has been historically elusive, recent studies have attributed roles to the C-terminal P/Q-rich domain, including interaction with specific proteins like Pin4 and involvement in processes such as cell wall integrity maintenance. mdpi.comnih.govuno.eduresearchgate.net The C-terminal region is differentially required for various cellular processes. asm.orgnih.gov

Central Domain and its Interaction with Regulatory Subunits

A distinct "central domain" is situated between the kinase domain and the C-terminal P/Q-rich region, roughly corresponding to amino acids 290-394 in S. cerevisiae. nih.govresearchgate.net This domain is conserved in HRR25 orthologs from point-centromere fungi and adopts a structure comprising five short α-helices and one extended loop, packing tightly against the kinase domain's C-lobe. nih.govresearchgate.net The central domain plays a crucial role in the interaction with regulatory subunits, notably Mam1, a component of the monopolin complex. nih.govresearchgate.netembopress.orgembopress.orgescholarship.org The interaction between the HRR25 central domain and Mam1 forms a novel regulatory module that influences HRR25's conformational dynamics and enzyme kinetics. nih.govnih.govembopress.orgembopress.orgescholarship.orgnih.govresearchgate.netresearchgate.net This interaction is critical for localizing HRR25 to meiosis I centromeres, which is essential for monopolar attachment. researchgate.net

Structural Insights into Kinase Regulation and Specificity

Structural studies of HRR25, particularly in complex with regulatory subunits like Mam1, have provided significant insights into the mechanisms governing its kinase activity and substrate specificity. nih.govembopress.orgembopress.orgescholarship.orgnih.govresearchgate.net

Conformational Dynamics and Enzyme Kinetics

The interaction of the HRR25 central domain with Mam1 has been shown to affect the kinase's conformational dynamics and enzyme kinetics. nih.govnih.govembopress.orgembopress.orgescholarship.orgnih.govresearchgate.netresearchgate.net Mam1 binds to a conserved hydrophobic surface on the N-lobe of the HRR25 kinase domain, suggesting this surface's importance for recruitment and regulation of CK1δ-family kinases. nih.govembopress.orgembopress.orgnih.govresearchgate.netresearchgate.netresearchgate.net This interaction, along with the central domain, forms a contiguous structure that modulates kinase activity. nih.govnih.govembopress.orgembopress.orgescholarship.orgnih.govresearchgate.netresearchgate.net The kinase activity of HRR25 is altered by Mam1 binding. nih.gov

Detailed research findings on the structural basis of HRR25 regulation and specificity include:

Co-crystal structures of the HRR25:Mam1 complex reveal how Mam1 binds to the HRR25 N-lobe hydrophobic surface. nih.govembopress.orgembopress.orgresearchgate.net

The central domain and Mam1 together act as a regulatory module impacting kinase activity. nih.govnih.govembopress.orgembopress.orgescholarship.orgnih.govresearchgate.netresearchgate.net

The hydrophobic cavity on the HRR25 N-lobe involved in Mam1 binding is conserved in other CK1δ proteins and has been observed in crystallographic dimers, potentially representing an autoinhibited state. researchgate.net

These structural insights highlight how auxiliary domains and interacting proteins precisely control HRR25 activity and localization, ensuring its function in diverse cellular pathways.

Here is a summary of HRR25 domains and their associated characteristics and functions:

Domain/RegionApproximate Residue Range (S. cerevisiae)Key CharacteristicsAssociated Functions/Interactions
N-terminal Kinase Domain1–295Catalytic core, conserved in CK1δ familyProtein phosphorylation, essential for in vivo function, interacts with substrates like Puf3. mdpi.comnih.govyeastgenome.orgasm.orgresearchgate.netpnas.orguno.edu
Middle Region296–394Located between kinase and C-terminal regionsImplicated in cellular localization (P-bodies, SPBs, endocytic sites, meiosis I centromeres). mdpi.comresearchgate.netresearchgate.netresearchgate.net
C-terminal Proline/Glutamine-rich395–494High P/Q content, predicted disorderedInteracts with Pin4, required for cell wall integrity, differentially required for processes. mdpi.comnih.govrupress.orgasm.orguno.edupnas.orguno.eduresearchgate.netembopress.orgresearchgate.netthebiogrid.orgebi.ac.uk
Central Domain~290–394Conserved in point-centromere fungi, packs against C-lobeInteracts with Mam1, regulates kinase dynamics/kinetics, involved in monopolin complex function and localization. asm.orgnih.govresearchgate.netresearchgate.netpnas.orgnih.govembopress.orgembopress.orgescholarship.orgresearchgate.netresearchgate.netresearchgate.net

Conserved Phosphate-Binding Sites

Structural studies of HRR25 and other CK1 enzymes have revealed the presence of conserved phosphate-binding sites within the kinase domain nih.gov. These sites are capable of binding phosphate (B84403) (PO₄⁻) or tungstate (B81510) (WO₄⁻) ions, as observed in crystal structures of Schizosaccharomyces pombe Cki1 and mammalian CK1δ nih.gov. S. cerevisiae and Candida glabrata HRR25 crystallized in the presence of sulfate (B86663) (SO₄⁻) or phosphate salts have shown ions bound to these previously identified sites nih.gov.

These conserved phosphate-binding sites are structurally important for the function of CK1δ-family kinases, including HRR25. The binding of phosphate ions can influence the conformation and activity of the kinase domain. Research findings indicate that these sites are conserved across different species, highlighting their fundamental role in the catalytic mechanism or regulation of this kinase family nih.gov.

Detailed research findings from structural analyses, such as those deposited in the Protein Data Bank (PDB entry 4XHL for S. cerevisiae HRR25), provide atomic-level insights into these binding sites rcsb.org. These structures show the specific residues involved in coordinating the phosphate ions. For instance, overlaying the kinase domain of C. glabrata HRR25 with rat CK1δ crystallized with tungstate ions demonstrates the conservation of these binding pockets researchgate.net.

While specific data tables detailing the residues involved in phosphate binding within HRR25 were not explicitly found as standalone tables in the search results, the structural data referenced in the literature (e.g., PDB entries) contain this information implicitly through the coordinates and annotations of bound ions and interacting residues rcsb.org. The conservation of these sites across different CK1δ enzymes further supports their functional importance nih.govresearchgate.net.

Cellular Localization and Subcellular Compartmentalization of Hrr25

Dynamic Association with Ribonucleoprotein (RNP) Granules

HRR25 has been shown to associate with RNP granules, particularly processing bodies (P-bodies). This dynamic localization is influenced by cellular conditions and plays a significant role in regulating HRR25 activity and stability.

P-body Localization and Functional Implications

HRR25 is efficiently localized to cytoplasmic P-bodies in Saccharomyces cerevisiae under various conditions, including stress and during meiosis. nih.govnih.gov This localization is evolutionarily conserved, with the human ortholog CK1δ also detected in P-body foci in HeLa cells. nih.govnih.gov The recruitment of HRR25 to P-bodies requires its kinase activity and the presence of Dcp2, a core component of these granules and the catalytic subunit of the mRNA decapping enzyme. nih.govnih.govoup.comohiolink.edu

P-bodies are membraneless organelles containing specific sets of proteins and mRNAs. nih.govnih.gov While initially implicated in mRNA decay, recent studies suggest that mRNA turnover might not primarily occur within P-bodies, and mRNA decay can even be suppressed within these structures. semanticscholar.org Instead, P-bodies and other RNP granules are increasingly recognized as sites for the compartmentalization of signaling molecules and the potential rewiring of cellular signaling networks, particularly under stress conditions. nih.govnih.govohiolink.edusemanticscholar.org

The localization of HRR25 to P-bodies has significant functional implications. During meiosis in S. cerevisiae, P-bodies are present throughout the meiotic program and are required for its efficient completion. nih.govnih.gov A key function of P-body association during meiosis is the protection of HRR25 from degradation by the proteasome, ensuring that a critical level of the kinase is maintained for meiotic divisions. nih.govnih.govnih.govsemanticscholar.org Failure to associate with P-bodies leads to diminished HRR25 levels and an inability to complete meiosis. nih.govnih.gov This highlights a novel function for RNP granules in influencing cell biology by affecting the levels of key signaling molecules. nih.govohiolink.eduresearchgate.net

Role in Protein Stability and Protection from Degradation

A crucial functional consequence of HRR25 localization to P-bodies is its protection from degradation, particularly by the proteasome. nih.govnih.govnih.govoup.comohiolink.edusemanticscholar.org This protective mechanism is observed during periods of stress and is essential for maintaining normal cellular levels of HRR25. nih.govnih.govoup.comohiolink.edusemanticscholar.org The sequestration of active HRR25 within P-bodies shields it from the degradation machinery in the remainder of the cytoplasm. nih.govnih.govoup.com This mechanism ensures that sufficient HRR25 is available for its essential functions, such as the completion of meiosis. nih.govnih.gov

Localization to Cytoskeletal and Membrane-Associated Structures

Beyond RNP granules, HRR25 is found at various cytoskeletal and membrane-associated structures, where it participates in diverse cellular processes.

Spindle Pole Bodies (SPBs) and Centrosomes

HRR25 localizes to spindle pole bodies (SPBs) in budding yeast, which are the functional equivalents of centrosomes in higher eukaryotic cells. researchgate.netmolbiolcell.orgyeastgenome.orgresearchgate.netthebiogrid.orgthebiogrid.orgnih.govresearchgate.netresearchgate.netnih.govbiologists.comyeastgenome.org This localization is consistent with the observation that mammalian CK1δ/ε isoforms also associate with centrosomes. nih.govmolbiolcell.org Immuno-electron microscopy studies have indicated that the SPB inner plaque is a major cellular location of HRR25. nih.gov

HRR25's localization to SPBs depends on its kinase activity and its noncatalytic central domain. researchgate.netmolbiolcell.orgnih.govmolbiolcell.org Interaction with the γ-tubulin small complex (γTuSC) has been reported to be important for anchoring HRR25 to the SPB. molbiolcell.orgmolbiolcell.org At SPBs, HRR25 is implicated in regulating microtubule assembly and spindle positioning, crucial processes for proper chromosome segregation during mitosis. researchgate.netmolbiolcell.orgresearchgate.netnih.govbiologists.com HRR25, along with other kinases like Mps1, Polo, and Cdk1, is involved in regulating SPB duplication, separation, and cell cycle transitions. biologists.com

Cellular Bud Neck and Bud Tip

HRR25 is also found at the cellular bud neck and the emerging bud tip in budding yeast. researchgate.netmolbiolcell.orgyeastgenome.orgresearchgate.netthebiogrid.orgthebiogrid.orgresearchgate.netresearchgate.netnih.govyeastgenome.orgnih.gov The localization to the bud neck is consistent with its potential role in cytokinesis and cell separation. nih.gov The recruitment of HRR25 to the bud neck can be dependent on specific proteins; for example, it is absent from the bud neck in cyk3Δ ede1Δ double-deletion mutants. molbiolcell.orgnih.gov While initially observed to localize throughout the cell and concentrate at the bud tip and neck, HRR25 is found in both soluble and membrane-associated pools upon subcellular fractionation. nih.gov

Plasma Membrane and Endocytic Sites

HRR25 localizes to the plasma membrane, specifically at endocytic sites, which are involved in clathrin-mediated endocytosis (CME). researchgate.netmolbiolcell.orgyeastgenome.orgresearchgate.netthebiogrid.orgthebiogrid.orgnih.govresearchgate.netresearchgate.netnih.govyeastgenome.org HRR25 appears at these sites early in the endocytic process, even before the recruitment of some endocytic coat proteins like Sla1. nih.gov

The recruitment of HRR25 to endocytic sites is dependent on Ede1, an Eps15 homolog in yeast and an early endocytic protein important for endocytic initiation. molbiolcell.orgresearchgate.netnih.gov HRR25 phosphorylates Ede1, and this phosphorylation is required for the interaction between HRR25 and Ede1 and promotes the efficient initiation of endocytic sites. nih.gov The kinase activity of HRR25 is essential for its own recruitment and for robust Ede1 recruitment to endocytic sites. nih.gov Loss of HRR25 or its kinase activity results in the formation of fewer endocytic sites, while HRR25 overexpression increases the rate of endocytic site initiation, indicating a role for HRR25 in initiating and stabilizing these sites. nih.gov This function of CK1 isoforms in endocytic site initiation and stabilization appears to be conserved in mammalian cells. nih.gov

Golgi Apparatus and Vesicular Structures

HRR25 has been observed to localize to the Golgi apparatus. yeastgenome.orgthebiogrid.orgyeastgenome.org It plays a role in the regulation of ER to Golgi vesicle-mediated transport and vesicle fusion with the Golgi apparatus. yeastgenome.orgyeastgenome.org Studies suggest that HRR25 functions directly on COPII vesicles, and its steady-state localization at the Golgi may be partly due to the rapid fusion of COPII vesicles with the Golgi. nih.gov HRR25 phosphorylates the COPII coat component Sec23 to regulate vesicle traffic from the ER to the Golgi. rupress.org

Nuclear and Cytoplasmic Distribution

HRR25 is present in both the nucleus and the cytoplasm. yeastgenome.orguno.eduthebiogrid.orgasm.orgyeastgenome.orgresearchgate.net Within the cytoplasm, HRR25 localizes to various structures, including endocytic patches at the plasma membrane, the bud neck, the septin ring, and P-bodies. yeastgenome.orgthebiogrid.orgasm.orgyeastgenome.orgresearchgate.netmolbiolcell.orgnih.gov Nuclear localization has also been reported. yeastgenome.orguno.eduthebiogrid.orgasm.orgyeastgenome.orgresearchgate.net The localization to cytoplasmic processing bodies (P-bodies) is an evolutionarily conserved phenomenon and requires Hrr25 kinase activity and the Dcp2 decapping enzyme. nih.govnih.govoup.com This localization to P-bodies may help maintain Hrr25 levels by protecting it from degradation. nih.govnih.govoup.com

Mechanisms of Targeted Localization

The specific localization of HRR25 to different cellular sites is mediated through distinct mechanisms, including the dependence on its kinase activity and interactions with specific proteins.

Mechanisms of Targeted Localization

Dependence on Kinase Activity

The kinase activity of HRR25 is crucial for its localization to certain cellular structures. For instance, the recruitment of HRR25 to spindle pole bodies (SPBs) depends on its kinase activity. molbiolcell.orgresearchgate.net Inhibition of Hrr25 kinase activity leads to the disappearance of Hrr25 from SPBs and other cellular structures like endocytic patches. molbiolcell.org Similarly, the recruitment of HRR25 to cytoplasmic P-bodies requires its kinase activity. nih.govnih.govoup.com This suggests that only the active form of the enzyme is localized to these granules. oup.com

Interaction with Specific Scaffolding and Adaptor Proteins

HRR25's targeted localization is also facilitated by interactions with specific scaffolding and adaptor proteins. nih.govwashington.edu For example, recruitment of HRR25 to endocytic sites depends on Ede1, an Eps15 homologue in yeast. molbiolcell.org At spindle pole bodies, Hrr25's association is dependent on the γ-tubulin small complex (γTuSC). molbiolcell.org The Rab GTPase Ypt1/Rab1 directly binds and activates HRR25, and this interaction is involved in spatially regulating its kinase activity and recruiting it to COPII vesicles. nih.govnih.gov In the context of selective autophagy pathways, HRR25 phosphorylates autophagy receptors, which enhances their interaction with the scaffold protein Atg11, leading to the recruitment of core autophagy proteins. rupress.orgnih.gov The interaction with the Dcp2 protein is required for Hrr25 localization to P-bodies. nih.govnih.govoup.com

Here is a summary table of HRR25 localization and associated factors:

Cellular LocationAssociated Factors / MechanismsReferences
Golgi apparatusER to Golgi vesicle-mediated transport, Vesicle fusion yeastgenome.orgthebiogrid.orgyeastgenome.org
COPII vesiclesYpt1/Rab1, Phosphorylation of Sec23 nih.govrupress.orgnih.gov
Nucleus yeastgenome.orguno.eduthebiogrid.orgasm.orgyeastgenome.orgresearchgate.net
Cytoplasm yeastgenome.orgthebiogrid.orgyeastgenome.org
Endocytic patchesEde1 researchgate.netmolbiolcell.org
Bud neck yeastgenome.orgthebiogrid.orgasm.orgyeastgenome.orgresearchgate.netmolbiolcell.org
Septin ring asm.org
P-bodiesKinase activity, Dcp2 yeastgenome.orgthebiogrid.orgresearchgate.netnih.govnih.govoup.com
Spindle pole bodies (SPBs)Kinase activity, γTuSC yeastgenome.orgthebiogrid.orgyeastgenome.orgresearchgate.netmolbiolcell.orgresearchgate.net
Meiosis I centromeresMam1 (part of monopolin complex) nih.govnih.gov

Table 1: Summary of HRR25 Cellular Localization and Associated Factors.

Molecular Mechanisms and Substrate Phosphorylation by Hrr25

General Kinase Activity and Substrate Recognition

HRR25 functions as a dual-specificity protein kinase, capable of phosphorylating serine, threonine, and tyrosine residues. yeastgenome.orgpnas.org As a casein kinase I isoform, HRR25 shares conserved phosphate-binding sites with other CK1 enzymes, which are likely involved in substrate recognition. nih.gov CK1 enzymes, including HRR25, typically prefer substrates that are already phosphorylated at a position 2 or 3 residues N-terminal to the target phosphorylation site (a "priming phosphate"). nih.govnih.gov This suggests that HRR25's activity can be dependent on prior phosphorylation events mediated by other kinases. The interaction of HRR25 with its substrates can involve regions outside its catalytic kinase domain, such as its C-terminal region. mdpi.comasm.org The C-terminal proline/glutamine-rich domain of yeast HRR25, unique compared to some fission yeast homologs, is important for certain cellular processes and interactions. mdpi.comasm.orgmolbiolcell.org

Identified Phosphorylation Substrates and Their Specific Roles

HRR25 phosphorylates a diverse set of proteins, thereby regulating their function and involvement in various cellular pathways.

Autophagy-related Receptor Proteins (Atg19, Atg36, Atg34)

HRR25 plays a significant role in selective autophagy pathways by phosphorylating autophagy-related receptor proteins like Atg19, Atg36, and Atg34. rupress.orgtandfonline.comembopress.orgnih.govresearchgate.netsemanticscholar.orgbiorxiv.orgelifesciences.org Phosphorylation of Atg19 and Atg36 by HRR25 enhances their interaction with the adaptor protein Atg11. rupress.orgresearchgate.netsemanticscholar.org This interaction is a key step in initiating selective autophagy pathways such as the cytoplasm-to-vacuole targeting (Cvt) pathway (mediated by Atg19) and pexophagy (mediated by Atg36). rupress.orgresearchgate.netsemanticscholar.org Mass spectrometry analysis has identified phosphorylation sites in the C-terminal Atg11 binding regions of Atg19 and Atg34 that are important for Cvt pathway function and cargo transport. embopress.org In vitro kinase assays confirm that HRR25 can directly phosphorylate Atg19 and Atg34 in their Atg11 binding regions. nih.govresearchgate.net While Atg1 kinase can also phosphorylate these sites on Atg19 in vitro, HRR25 appears to be the primary regulator of the Atg19-Atg11 interaction in vivo under nutrient-rich conditions. embopress.org Starvation conditions can also increase HRR25-mediated phosphorylation of Atg19 and Atg34. biorxiv.orgelifesciences.org The interaction between Atg36 and HRR25, and subsequent phosphorylation of Atg36, is promoted by Pex3, a peroxisomal anchor protein. biorxiv.orgelifesciences.org

Ribosomal Proteins and Biogenesis Factors (Rps3, Enp1, Tif6p)

HRR25 is involved in ribosomal subunit biogenesis through the phosphorylation of proteins such as the ribosomal protein Rps3 and the 40S synthesis factor Enp1. nih.govresearchgate.netnih.govunifr.ch HRR25 phosphorylates Rps3 and Enp1 on pre-40S ribosomal particles. researchgate.netnih.gov This phosphorylation facilitates the dissociation of phosphorylated Rps3 and Enp1 from the pre-ribosome. researchgate.netnih.gov Subsequent dephosphorylation is necessary for the formation of the 40S ribosomal subunit's "beak" structure and the stable integration of Rps3 into the mature 40S subunit. researchgate.netnih.gov Depletion of HRR25 leads to the accumulation of immature 40S subunits with unstably bound Rps3, highlighting the kinase's role in 40S maturation. researchgate.netnih.gov HRR25 has also been implicated in 60S ribosomal subunit biogenesis through the phosphorylation of Tif6p (Tif6). researchgate.netunifr.ch Phosphorylation of Tif6p by HRR25 is essential for its function and proper nucleocytoplasmic distribution. researchgate.net

Vesicular Transport Components (Sec23, Sec24)

HRR25 phosphorylates components of the COPII coat, specifically Sec23 and Sec24, which are involved in ER-Golgi vesicular transport. nih.govembopress.orgnih.govresearchgate.netelifesciences.orgmdpi-res.combiologists.com Phosphorylation of Sec23 and Sec24 by HRR25 is proposed to be important for the uncoating of COPII vesicles, a step required for vesicle fusion with the Golgi. nih.govresearchgate.netbiologists.com This phosphorylation also plays a role in regulating the directionality of ER-Golgi transport. embopress.orgnih.gov Beyond its role in conventional ER-Golgi traffic, HRR25-mediated phosphorylation of Sec24 regulates autophagosome abundance during nutrient deprivation. nih.govelifesciences.org Phosphorylation of conserved amino acids on the membrane-distal surface of Sec24 by HRR25 reprograms COPII vesicles for autophagy and regulates Sec24's interaction with Atg9, a component of the autophagy machinery. nih.govelifesciences.org

Transcription Factors (Haa1, Swi6)

HRR25 regulates the activity of certain transcription factors through phosphorylation. It acts as a negative regulator of the transcription factor Haa1, which is involved in the cellular response to weak organic acid stress. mdpi.comasm.orgnih.gov Mutations in HRR25 lead to reduced phosphorylation of Haa1 and increased expression of Haa1 target genes. asm.orgnih.gov HRR25 interacts with Haa1, and this interaction, along with the C-terminal region of HRR25, is important for the negative regulation of Haa1. mdpi.comasm.org HRR25 also interacts with and phosphorylates Swi6, a component of the SBF (Swi4/Swi6) transcription factor complex, in vitro. pnas.orgmdpi.com The SBF complex is involved in cell cycle regulation and the transcriptional response to DNA damage. pnas.org HRR25 and Swi6 (along with Swi4) are implicated in the transcriptional induction of certain genes, such as RNR2 and RNR3, in response to DNA damage. pnas.org

Monopolin Complex Subunit (Dsn1)

HRR25 has been identified as a kinase that phosphorylates Dsn1, a subunit of the monopolin complex and a kinetochore receptor. embopress.orgnih.govnih.govembopress.org Phosphorylation of Dsn1 by HRR25 is thought to modulate the interactions between the monopolin complex and the kinetochore. embopress.orgnih.govnih.gov This regulatory mechanism is particularly important during meiosis I for the proper co-orientation of sister kinetochores. embopress.orgnih.govembopress.orgbiorxiv.org Studies using purified proteins have demonstrated that Hrr25 phosphorylates Dsn1 in vitro. embopress.orgnih.govnih.govembopress.org The bulk of Hrr25-mediated Dsn1 phosphorylation likely occurs in the disordered N-terminal region of Dsn1. nih.govresearchgate.net

RNA-binding Proteins (Puf3)

HRR25 phosphorylates the RNA-binding protein Puf3. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net This phosphorylation event negatively regulates the function of Puf3 in downregulating target mRNAs, particularly those encoding mitochondrial proteins. nih.govresearchgate.netresearchgate.netnih.gov By phosphorylating Puf3, HRR25 positively regulates mitochondrial biogenesis. nih.govresearchgate.netnih.gov The interaction between Puf3 and HRR25 is mediated through the N-terminal domain of Puf3 and the kinase domain of HRR25. researchgate.netresearchgate.netnih.gov An hrr25 mutation leads to reduced phosphorylation of Puf3 in vivo. nih.govnih.gov

Elongator Complex Subunits (Elp1)

Elp1, the largest subunit of the conserved Elongator protein complex, is a substrate of HRR25 kinase. nih.govnih.gov HRR25 directly phosphorylates Elp1 on specific serine residues, including Ser-1198 and Ser-1202. nih.govnih.govresearchgate.net These phosphorylation sites, clustered near the C-terminus of Elp1, are important for the Elongator complex's function in the modification of uridine (B1682114) residues in the wobble position of certain tRNAs. nih.govnih.gov Phosphorylation by HRR25 may also influence the interaction of the Elongator complex with HRR25 itself and with the accessory protein Kti12. nih.govnih.gov

Substrate HRR25 Phosphorylation Sites (Elp1) Functional Consequence
Elp1 Ser-1198, Ser-1202 Important for tRNA modification function of Elongator; may regulate interaction with HRR25 and Kti12. nih.govnih.govresearchgate.net

γ-Tubulin Small Complex (γTuSC) Components

HRR25 phosphorylates components of the γ-Tubulin Small Complex (γTuSC). researchgate.netnih.govresearchgate.netdntb.gov.uaelifesciences.org This phosphorylation is essential for the proper function of γTuSC in vivo. nih.gov γTuSC is crucial for microtubule nucleation and organization, and HRR25-mediated phosphorylation contributes to proper microtubule assembly and spindle positioning. researchgate.netnih.gov HRR25 localizes to spindle pole bodies (SPBs), and this localization is dependent on γTuSC. nih.govresearchgate.net Phosphorylation of γ-tubulin by HRR25 may regulate its interaction with α/β-tubulin. nih.gov

Regulation of HRR25 Kinase Activity

The activity of HRR25 kinase is subject to regulation at multiple levels, including spatial control and interaction with regulatory protein complexes.

Spatial Regulation by GTPases (Ypt1)

The Rab GTPase Ypt1 (known as Rab1 in mammalian cells) plays a role in the spatial regulation of HRR25 kinase activity. rupress.orgnih.govnih.govspringernature.commdpi.com Ypt1 binds to and activates HRR25, thereby spatially controlling its kinase activity. rupress.orgnih.govnih.govspringernature.com This interaction and regulation are important for processes such as ER-Golgi traffic and macroautophagy. rupress.orgnih.govnih.govspringernature.com Ypt1 is involved in recruiting HRR25 to COPII vesicles. rupress.orgmdpi.com

Interaction with Regulatory Complexes (e.g., Monopolin Complex)

HRR25 interacts with various protein complexes, and these interactions can influence its kinase activity and localization. A notable example is the interaction with the monopolin complex. The monopolin subunit Mam1 binds to HRR25. embopress.orgnih.govembopress.orgnih.govresearchgate.net This interaction, along with a "central domain" in HRR25 found in point-centromere fungi, can affect the conformational dynamics and enzyme kinetics of HRR25. embopress.orgnih.govembopress.org Mam1 acts as a molecular tether, recruiting HRR25 to the monopolin complex at the kinetochore. biorxiv.orgresearchgate.net This recruitment ensures the localized activity of HRR25, which is important for its function in sister kinetochore co-orientation during meiosis I. embopress.orgnih.govnih.govembopress.orgbiorxiv.org

Regulatory Factor/Complex Mechanism of Regulation Cellular Process Affected
Ypt1 (Rab GTPase) Binds and activates HRR25; recruits HRR25 to COPII vesicles. rupress.orgnih.govnih.govspringernature.commdpi.com ER-Golgi traffic, Macroautophagy rupress.orgnih.govnih.govspringernature.com
Monopolin Complex (via Mam1) Mam1 binds HRR25, affecting kinase dynamics and kinetics; Mam1 tethers HRR25 to the complex. embopress.orgnih.govembopress.orgbiorxiv.orgnih.govresearchgate.net Sister kinetochore co-orientation in meiosis I embopress.orgnih.govembopress.orgbiorxiv.org

Autophosphorylation Mechanisms

Autophosphorylation is a critical regulatory mechanism for many protein kinases, including members of the Casein Kinase 1 (CK1) family to which HRR25 belongs. Autophosphorylation of CK1 enzymes, including HRR25 and its mammalian homologs CK1δ and CK1ε, typically occurs on their C-terminal extensions, leading to down-regulation of kinase activity. wikipedia.orgnih.gov This inhibitory autophosphorylation of the intrinsically disordered C-terminal tails is a key mode of regulation for CK1δ/ε. pnas.orgresearchgate.net

Research indicates that autophosphorylation can occur rapidly, with inhibition observed within 5–10 minutes at 37°C for CK1δ/ε. nih.gov This process involves the catalytic domain phosphorylating sites within its own C-terminal tail. nih.gov Removal of these inhibitory phosphorylations by phosphatases can lead to a marked increase in kinase activity. nih.gov

Studies on mammalian CK1ε have identified specific serine and threonine residues in the carboxyl-terminal tail that are probable in vivo autophosphorylation sites. Mutations at these sites can significantly increase kinase activity towards substrates like IκBα. nih.gov Similarly, autophosphorylation of a conserved threonine residue located in the L-EF loop within the kinase domain, proximal to the active site, has been described as a conserved mechanism of autoregulation in CK1 enzymes from yeast to humans. Phosphorylation at this site inhibits kinase activity, contrasting with the activating T-loop autophosphorylation seen in other kinase families. biorxiv.org Ablating autophosphorylation at this kinase domain site has been shown to increase the activity of HRR25 and its homologs towards substrates like casein. biorxiv.org

Detailed research findings highlight the importance of the C-terminal region of HRR25 for its function. While the C-terminal tail is divergent among CK1 family members, the kinase domains are highly conserved. wikipedia.orgbiorxiv.org The C-terminal domain of mammalian CK1δ and CK1ε, which shares functional similarities with HRR25, contains a region that can autoregulate kinase activity. wikipedia.org In Saccharomyces cerevisiae, HRR25 possesses a C-terminal region of approximately 200 residues, including a proline- and glutamine-rich domain. This C-terminal region has been shown to be required for normal inhibition of expression of certain target genes and is important for cell growth, although it may not be required for all cellular processes regulated by HRR25. asm.org

The mechanism of autophosphorylation-mediated inhibition often involves the phosphorylated C-terminal tail interacting with the kinase domain, potentially blocking substrate access or altering the conformation of the active site. pnas.orgresearchgate.net This interaction can be influenced by specific phosphorylation sites. For instance, in CK1δ, isoform-specific phosphorylation sites in the extreme C termini (XCT) can cause feedback inhibition of the kinase domain by disrupting tail interaction with the kinase domain. pnas.orgresearchgate.net

While specific data tables detailing HRR25 autophosphorylation sites and their precise impact on kinase activity were not extensively found in the search results, the research consistently demonstrates that autophosphorylation, particularly within the C-terminal region and a conserved threonine in the kinase domain, serves as an inhibitory mechanism regulating HRR25 activity. nih.govbiorxiv.org The extent of activation upon mutation or dephosphorylation of these sites can vary depending on the specific enzyme. biorxiv.org

Protein/DomainAutophosphorylation LocationObserved Effect on Kinase ActivityRelevant Organism(s)
HRR25 (and homologs)C-terminal tailInhibitoryS. cerevisiae, Mammals
CK1εCarboxyl-terminal tailDown-regulation, InhibitoryHuman
CK1δ/εIntrinsically disordered CTDInhibitoryMammals
HRR25 (and homologs)Kinase domain (L-EF loop Thr)InhibitoryYeast to Human

Note: This table summarizes findings regarding autophosphorylation effects across HRR25 and its homologs, reflecting conserved mechanisms.

The dynamic nature of CK1δ/ε regulation through phosphorylation and dephosphorylation of their tails highlights a complex regulatory mode that is still being fully understood. pnas.org

Role of Hrr25 in Cellular Processes and Biological Pathways

DNA Metabolism and Genomic Stability

Maintenance of genomic integrity is paramount for cell survival, and HRR25 contributes significantly to this through its involvement in DNA repair pathways, the transcriptional response to DNA damage, and checkpoint regulation. fishersci.cafishersci.dkthegoodscentscompany.comnih.govvulcanchem.comfishersci.se

DNA Repair Pathways

HRR25 has been identified as a regulator of DNA strand-break repair. vulcanchem.comwikipedia.org Mutants lacking functional HRR25 exhibit sensitivity to DNA-damaging agents such as the HO endonuclease and methyl methanesulfonate (B1217627) (MMS), both of which induce DNA strand breaks. thegoodscentscompany.comnih.govvulcanchem.comwikipedia.orgamericanelements.com While hrr25 mutants show sensitivity to agents causing strand breaks, they are typically as resistant as wild-type cells to UV radiation, suggesting that HRR25's role is not primarily in UV damage repair mechanisms like DNA excision repair. wikipedia.org The inability of hrr25 mutants to efficiently process strand breaks and lesions, particularly those occurring during meiosis, is consistent with a role in DNA repair. wikipedia.org Although hrr25Δ mutants are proficient for spontaneous mitotic recombination, their inability to correctly activate the recombination machinery or recognize DNA lesions points to a function in DNA damage signal transduction pathways. wikipedia.org

DNA Damage Response Transcription

Exposure to DNA-damaging agents or depletion of ribonucleotides triggers a transcriptional response in Saccharomyces cerevisiae, leading to the induction of genes involved in DNA repair. thegoodscentscompany.comnih.govamericanelements.com This response is known to involve kinases such as Mec1, Rad53, and Dun1. thegoodscentscompany.comnih.govamericanelements.com Evidence suggests that HRR25 is also involved in this transcriptional response through its interaction with the transcription factor Swi6. thegoodscentscompany.comnih.govamericanelements.com Swi6, in complex with Swi4 (forming the SBF complex), is crucial for the G1-specific expression of genes required for S-phase. thegoodscentscompany.comnih.govamericanelements.com HRR25 has been shown to associate with and phosphorylate Swi6 in vitro. thegoodscentscompany.comnih.govamericanelements.com Mutants in swi4, swi6, and hrr25 exhibit sensitivity to hydroxyurea (B1673989) (HU) and MMS and are defective in the damage-induced transcriptional induction of a subset of DNA damage-inducible genes, such as RNR2 and RNR3. thegoodscentscompany.comnih.govamericanelements.com Overexpression of SWI4 can rescue the sensitivity of swi6 mutants to MMS and HU, as well as the transcriptional defect observed in hrr25 mutants, further implicating the SBF complex in the HRR25/Swi6-dependent DNA damage response. thegoodscentscompany.comnih.govamericanelements.com

Checkpoint Regulation in Response to DNA Damage

In addition to its role in DNA repair and transcriptional response, HRR25 has been implicated in cell cycle checkpoint regulation following DNA damage. Checkpoint pathways are essential for delaying cell division to allow time for DNA repair before the cell cycle progresses. thegoodscentscompany.com Mutation of HRR25 has been reported to result in a mitotic checkpoint defect. fishersci.se This aligns with findings in fission yeast, S. pombe, where CK1 homologs are also required for a mitotic checkpoint. fishersci.se

Autophagy and Degradation Pathways

Selective Autophagy Initiation

Cytoplasm-to-Vacuole Targeting (Cvt) Pathway

Pexophagy

HRR25 is a key regulator of selective autophagy pathways, including pexophagy, the targeted degradation of peroxisomes. In Saccharomyces cerevisiae, Hrr25 is essential for initiating pexophagy by phosphorylating the pexophagy-specific receptor protein Atg36. rupress.orgresearchgate.netnih.govtandfonline.comnih.gov This phosphorylation event enhances the interaction between Atg36 and the common autophagy adaptor protein Atg11. rupress.orgresearchgate.netnih.govtandfonline.com Atg11 serves as a scaffold protein that recruits core autophagy-related (Atg) proteins, which are necessary for the formation of the autophagosomal membrane that engulfs the peroxisome. rupress.orgnih.govtandfonline.com

Research indicates that Hrr25-mediated phosphorylation of Atg36 is crucial for the efficient targeting of Atg11 to peroxisomes. nih.govtandfonline.com Studies involving hrr25 depletion or mutations in Atg36 phosphorylation sites demonstrate impaired Atg36-Atg11 interaction and a defect in pexophagy. nih.govtandfonline.com Furthermore, the activity of Hrr25 in phosphorylating Atg36 is regulated; the peroxisomal AAA+ ATPase complex, known as the exportomer (composed of Pex1 and Pex6), can repress Atg36 phosphorylation by Hrr25 under unstressed conditions, thereby inhibiting untimely pexophagy. elifesciences.org This regulatory mechanism highlights how organelle-specific cues can influence the activity of Hrr25 in selective autophagy. elifesciences.org

Ribosome Biogenesis and Translational Control

HRR25 plays a vital role in the complex process of ribosome biogenesis, which is essential for cell growth and protein synthesis. nih.govrupress.orgnih.govnih.govembopress.org Its functions extend to the maturation and assembly of both the small (40S) and large (60S) ribosomal subunits, as well as the modification of transfer RNAs (tRNAs). rupress.orgyeastgenome.org

Hrr25 is essential for the cytoplasmic maturation of the 40S ribosomal subunit in yeast. nih.govrupress.orgnih.govnih.govembopress.orgresearchgate.net A key function involves the phosphorylation of the ribosomal assembly factor Ltv1. rupress.orgnih.govnih.govembopress.orgresearchgate.net This phosphorylation is critical for the release of Ltv1 from nascent 40S subunits, a step necessary for their proper maturation and entry into the translation-like quality control cycle. rupress.orgnih.govnih.gov Hrr25 may also phosphorylate other components of a ternary complex involving Ltv1, including the assembly factor Enp1 and ribosomal protein Rps3, influencing their dissociation from pre-40S particles. rupress.orgnih.govresearchgate.net

The release of Ltv1, mediated by Hrr25 phosphorylation, is linked to significant structural rearrangements in the pre-40S subunit, including the formation of the "beak" structure and the stable incorporation of ribosomal proteins like Rps3. embopress.orgresearchgate.net Depletion or inactivation of Hrr25 or mutations preventing Ltv1 phosphorylation lead to the accumulation of immature 40S subunits and defects in subunit joining. rupress.orgnih.govnih.govresearchgate.net Human homologs of Hrr25, CK1δ and CK1ε, have also been implicated in 40S ribosome maturation, suggesting a conserved role. rupress.org

Beyond its role in 40S maturation, Hrr25 is also involved in the biogenesis of the 60S ribosomal subunit. rupress.orgyeastgenome.org Research in Saccharomyces cerevisiae has shown that Hrr25 phosphorylates Tif6p, the yeast homolog of mammalian eIF6, a protein required for 60S subunit formation. nih.gov Tif6p is associated with 66S pre-ribosomal particles and is necessary for the processing of pre-rRNAs into mature 25S and 5.8S rRNAs. nih.gov Hrr25-mediated phosphorylation of Tif6p, specifically at serine 174, is critical for efficient pre-rRNA processing and the subsequent formation of mature 60S subunits. nih.gov The localization of a fraction of Hrr25 to 66S pre-ribosomal particles alongside Tif6p supports a direct role in this process. nih.gov

HRR25 contributes to translational control through its involvement in the modification of uridine (B1682114) residues at the wobble position (U34) of certain tRNAs. These modifications are crucial for accurate and efficient decoding during protein synthesis. tandfonline.complos.orgoup.comnih.gov Hrr25 phosphorylates the largest subunit of the Elongator complex, Elp1 (also known as Iki3). tandfonline.complos.orgnih.gov

Studies have identified multiple phosphorylation sites on Elp1, with several near the C-terminus and adjacent to a tRNA binding region being particularly important for Elongator's tRNA modification function. tandfonline.complos.org Hrr25 directly phosphorylates Elp1 at specific serine residues, including Ser-1198 and Ser-1202. tandfonline.complos.orgnih.gov This phosphorylation positively influences Elongator activity and appears to regulate its interaction with accessory proteins like Kti12 and with Hrr25 itself. tandfonline.complos.orgoup.comnih.govresearchgate.net The phosphorylation state of Elp1 is dynamically regulated by both kinases (Hrr25) and phosphatases (like Sit4), and maintaining appropriate phosphorylation levels is necessary for optimal Elongator function and tRNA modification. tandfonline.comresearchgate.net

Vesicular Trafficking and Membrane Dynamics

HRR25 is also implicated in the regulation of vesicular trafficking, particularly in the transport of vesicles from the endoplasmic reticulum (ER) to the Golgi apparatus. rupress.orgresearchgate.netnih.govrupress.orgnih.govrcsb.org

Hrr25, along with its mammalian homolog CK1δ, plays a role in the directional delivery of ER-derived COPII-coated vesicles to the Golgi. rupress.orgnih.govnih.gov Hrr25 contributes to the disassembly of the COPII coat by phosphorylating inner membrane coat proteins such as Sec23 and Sec24. nih.govembopress.org This phosphorylation facilitates the uncoating process, which is necessary for the subsequent fusion of vesicles with the Golgi membrane, mediated by SNARE proteins. nih.gov

The activity of Hrr25 in ER-to-Golgi transport is regulated. The Rab GTPase Ypt1 (Rab1 in mammals) has been shown to bind and activate Hrr25/CK1δ, spatially regulating its kinase activity on COPII vesicles. nih.govrupress.orgnih.gov This targeted activation ensures that COPII coat phosphorylation occurs at the appropriate location and time, coordinating membrane traffic. rupress.orgnih.gov Defects in Hrr25 function can lead to impaired ER-Golgi traffic. rupress.orgnih.gov

Protein NameRelevant Process(es)UniProt ID (S. cerevisiae)PubChem CID
HRR25 proteinPexophagy, Ribosome Biogenesis, tRNA Modification, ER-Golgi TransportP29295N/A
Atg36PexophagyQ06628N/A
Atg11PexophagyP53827N/A
Ltv140S Ribosome BiogenesisP40003N/A
Enp140S Ribosome BiogenesisP40004N/A
Rps3 (uS3)40S Ribosome BiogenesisP05746N/A
Tif6p (eIF6)60S Ribosome BiogenesisP16370N/A
Elp1 (Iki3)tRNA Wobble Uridine ModificationP40005N/A
Kti12tRNA Wobble Uridine ModificationQ06493N/A
Sec23ER to Golgi TransportP53814N/A
Sec24ER to Golgi TransportP53815N/A
Ypt1 (Rab1)ER to Golgi TransportP20324N/A
Pex1Pexophagy (Regulation of Hrr25)P38167N/A
Pex6Pexophagy (Regulation of Hrr25)P38168N/A

Note: PubChem CIDs are typically assigned to chemical compounds and are not applicable to proteins. UniProt IDs are provided for the Saccharomyces cerevisiae proteins mentioned.

Clathrin-Mediated Endocytosis

HRR25 is recognized as an early endocytic protein that localizes to endocytic sites at the plasma membrane nih.govnih.gov. Its presence and kinase activity are critical for the efficient initiation and stabilization of clathrin-mediated endocytosis (CME) sites nih.govnih.govresearchgate.net. Research indicates that the absence or overexpression of HRR25 leads to a decrease or increase, respectively, in the rate of endocytic site initiation nih.govnih.gov. HRR25 targets and phosphorylates Ede1, an early endocytic Eps15-like protein essential for endocytic initiation nih.govnih.gov. This phosphorylation is a prerequisite for the interaction between HRR25 and Ede1 and is vital for promoting the efficient initiation and stabilization of endocytic sites nih.govnih.gov. Studies on mammalian homologs, CK1δ/ε, suggest a conserved function for these kinases in the initiation and stabilization of endocytic sites nih.govnih.gov.

Data on the dynamics of HRR25 at endocytic sites reveal that HRR25-3GFP patches at the plasma membrane have an average lifetime of approximately 36.5 seconds nih.gov. This contrasts with the longer average lifetime of Ede1-GFP patches, which is around 52.7 seconds nih.gov.

Cell Cycle Progression and Chromosome Dynamics

HRR25 is extensively involved in regulating various aspects of the cell cycle, particularly concerning chromosome behavior during both mitosis and meiosis.

Chromosome Segregation

HRR25 plays a role in chromosome segregation thebiogrid.orgyeastkinome.org. In the context of meiosis, HRR25 is involved in the precise cleavage of cohesin rings, protein complexes that hold sister chromatids together mpg.de. This cleavage is a fundamental step for accurate chromosome segregation mpg.de. HRR25 facilitates this process by phosphorylating specific sites on the cohesin ring, effectively marking them for cleavage by the separase enzyme mpg.de. While HRR25 is involved in nuclear division during meiosis I, studies indicate it does not influence DNA replication koreascience.kr.

Meiosis I Kinetochore Attachment and Co-orientation

A well-defined function of HRR25 is its critical role in sister kinetochore co-orientation and monopolar attachment during meiosis I in budding yeast nih.govembopress.orgutah.eduembopress.orgoup.comnih.govrcsb.org. HRR25 is a constituent of the monopolin complex, a four-protein complex essential for achieving the unique meiotic I chromosome segregation pattern where sister kinetochores attach to microtubules emanating from the same spindle pole nih.govembopress.orgutah.eduoup.comnih.govebi.ac.uk.

The interaction between HRR25 and Mam1, a meiosis-specific subunit of the monopolin complex, is crucial, and this binding recruits HRR25 to meiosis I centromeres nih.govembopress.orgembopress.orgnih.gov. Both the kinase activity of HRR25 and its interaction with Mam1 are indispensable for establishing monopolar attachment nih.govembopress.orgembopress.orgnih.gov. HRR25 has been shown to phosphorylate Dsn1, a kinetochore protein that serves as a receptor for the monopolin complex nih.govembopress.orgrcsb.org. This phosphorylation by localized HRR25 activity is proposed to modulate the interactions between the monopolin complex and kinetochores, thereby contributing to the specific cross-linking of sister kinetochores in meiosis I nih.govembopress.orgrcsb.org.

Spindle Positioning and Microtubule Assembly

HRR25 is implicated in the regulation of spindle positioning and microtubule assembly mdpi.comresearchgate.netresearchgate.net. It interacts with the γ-tubulin small complex (γTuSC), a key component for microtubule nucleation molbiolcell.orgnih.gov. The association of HRR25 with γTuSC is dependent on its kinase activity and its noncatalytic central domain molbiolcell.orgnih.gov.

Loss of HRR25 kinase activity results in observable phenotypes, including the assembly of unusually long cytoplasmic microtubules and defects in spindle positioning researchgate.netresearchgate.netmolbiolcell.orgnih.govthebiogrid.org. HRR25 directly phosphorylates proteins within the γTuSC both in vivo and in vitro molbiolcell.orgnih.gov. This phosphorylation is reported to promote the integrity and activity of γTuSC molbiolcell.orgnih.gov. In vitro studies demonstrate that HRR25 stimulates γTuSC-mediated microtubule assembly researchgate.netresearchgate.netmolbiolcell.org. Furthermore, HRR25 functions within the Kar9 spindle-positioning pathway researchgate.netmolbiolcell.orgnih.gov.

G2 Phase Delay

Studies have observed that hrr25 mutant cells exhibit a cell cycle delay in the G2 phase pnas.orgnih.gov. This phenotype has been noted in the context of the DNA damage response, where HRR25 is involved in the transcriptional induction of DNA repair genes nih.gov. HRR25 interacts with and phosphorylates Swi6, a component of the SBF transcription factor complex, which is typically associated with G1-specific gene expression nih.gov. While the precise mechanism by which HRR25 mutation leads to a G2 delay is not fully elucidated in the provided context, its role in DNA damage response pathways, which can trigger cell cycle checkpoints including in G2, suggests a potential link nih.gov.

Meiotic Program Completion

HRR25 is essential for the efficient completion of the meiotic program in budding yeast nih.govtandfonline.com. Research indicates that P-bodies, membraneless ribonucleoprotein granules, are present throughout meiosis and serve a protective role for HRR25 nih.govnih.govtandfonline.com. A failure of HRR25 to localize to these P-bodies leads to reduced levels of the protein and a consequent inability of the cell to complete meiosis nih.govnih.govtandfonline.com. Meiotic cells are highly sensitive to the cellular concentration of HRR25, with even a two-fold reduction significantly impairing the successful completion of meiosis nih.gov. HRR25 is considered essential for the termination of meiotic division koreascience.kr.

Stress Response Mechanisms

HRR25 contributes to the cellular response against various stressors, notably weak acid stress and the maintenance of cell wall integrity.

HRR25 functions as a negative regulator of Haa1, a transcription factor critical for adapting Saccharomyces cerevisiae cells to weak organic acid stresses, such as acetic acid. nih.govuni.luwikipedia.orgnih.govnih.govnih.govyeastgenome.org Haa1 achieves this adaptation by activating the expression of various genes, many of which encode membrane proteins like TPO2 and YRO2. nih.govuni.luwikipedia.orgnih.govnih.govyeastgenome.org

Research indicates that mutations in HRR25 lead to reduced phosphorylation of Haa1 and a consequent increase in the expression of Haa1 target genes. nih.govuni.luwikipedia.org This suggests that HRR25 inhibits Haa1 activity through phosphorylation. nih.govuni.luwikipedia.orgnih.gov The interaction between HRR25 and Haa1 has been demonstrated, and the C-terminal region of HRR25 is important for the normal inhibition of Haa1 target gene expression and for cell growth under weak acid stress conditions. nih.govuni.luwikipedia.orgnih.govnih.gov

HRR25 is also implicated in cell wall integrity signaling. Studies have shown that HRR25 interacts with and is required for the phosphorylation of Pin4, a protein involved in the CWI pathway and DNA damage response. nih.govwikipedia.orgnih.govnih.gov Genetic analyses reveal that hrr25 mutations result in similar phenotypes to pin4 mutations, including synthetic slow-growth phenotypes when combined with mutations in genes encoding components of the CWI MAP kinase cascade, such as Bck1 and Slt2. nih.govnih.govnih.govmdpi.com This suggests that HRR25 functions in the CWI pathway through its association with Pin4. nih.govwikipedia.orgnih.govnih.gov The C-terminal proline/glutamine-rich region of HRR25 is crucial for both the interaction with Pin4 and for maintaining cell wall integrity. nih.govwikipedia.orgnih.govnih.gov

Mitochondrial Biogenesis

HRR25 positively regulates mitochondrial biogenesis in Saccharomyces cerevisiae. nih.govwikipedia.orgnih.govcmdm.twnih.gov This is achieved through the phosphorylation of Puf3, an RNA-binding protein that negatively regulates the expression of many nuclear-encoded mitochondrial proteins by binding to the 3'-UTR of their mRNAs, affecting their turnover, translation, and mitochondrial targeting. nih.govnih.govcmdm.twnih.govumsl.eduuniprot.org

Studies have shown that hrr25 mutations lead to reduced phosphorylation of Puf3 in vivo. nih.govcmdm.tw Furthermore, a deletion mutation in PUF3 can reverse the growth defects observed in hrr25 mutant cells grown on media with a nonfermentable carbon source, which requires functional mitochondria for energy production. nih.govcmdm.twnih.gov HRR25 directly phosphorylates Puf3, and the interaction between these two proteins is mediated through the kinase domain of HRR25 and the N-terminal domain of Puf3. nih.govcmdm.twresearchgate.net These findings indicate that HRR25 promotes mitochondrial biogenesis by phosphorylating Puf3 and thereby inhibiting Puf3's function in downregulating target mRNAs encoding mitochondrial proteins. nih.govnih.govcmdm.twnih.govresearchgate.net

Genetic Interactions and Phenotypic Consequences of Hrr25 Perturbations

Essentiality of HRR25

The essentiality of the HRR25 gene varies depending on the genetic background of the yeast strain. In the S288C and BY4741 backgrounds, HRR25 is considered an essential gene. yeastgenome.orgnih.gov However, it is non-essential in the W303 strain background. yeastgenome.org Even in backgrounds where it is deemed essential, such as BY4741, tetrad analysis has shown that hrr25Δ spores can germinate and grow into small colonies, indicating that while the protein is critical for a normal growth rate, it is not strictly required for cell viability under certain conditions. nih.gov Its essential function has been linked to the maturation of the pre-40S ribosomal subunit. nih.gov

Phenotypes Associated with HRR25 Mutations/Depletion

One of the most prominent phenotypes of hrr25 mutants is a significant reduction in growth rate. nih.gov Null mutations (hrr25Δ) can lead to an extreme slow-growth phenotype, while specific point mutations, such as hrr25(E52D), result in milder growth defects. nih.govpnas.org This slow-growth phenotype is exacerbated when combined with mutations in other pathways, a phenomenon known as synthetic genetic interaction. For instance, combining hrr25 mutations with deletions of genes in the Cell Wall Integrity (CWI) pathway, such as bck1Δ and slt2Δ, leads to severe synthetic growth defects. mdpi.comnih.gov Perturbations in Hrr25 kinase activity also result in growth defects under cellular stress conditions. oup.com

HRR25 AlleleAssociated PhenotypeGenetic InteractionCombined Phenotype
hrr25ΔExtreme slow growth--
hrr25(E52D)Mild slow growth--
hrr25(E52D)Mild slow growthbck1ΔStrong synthetic growth defect
hrr25ΔCLittle effect aloneslt2ΔStrong synthetic growth defect

Hrr25 plays a significant role in regulating gene expression, both at the transcriptional and post-transcriptional levels. Mutants of hrr25 are defective in the transcriptional induction of DNA repair genes, such as RNR2 and RNR3, when responding to DNA damage or ribonucleotide depletion. nih.gov This function is linked to a biochemical interaction between Hrr25 and the Swi6 transcription factor, a component of the SBF complex. nih.gov

Conversely, Hrr25 acts as a negative regulator for the expression of genes responsive to weak acid stress. In hrr25 mutants, the expression of Haa1 transcription factor target genes, including TPO2 and YRO2, is significantly increased. nih.govnih.gov This suggests Hrr25 normally functions to inhibit Haa1 activity. nih.gov Additionally, Hrr25 has been implicated in the regulation of gene expression via the 3' UTR of target mRNAs. researchgate.net

Diploid cells with hrr25 mutations exhibit severe defects in sporulation and meiosis. yeastgenome.orgnih.gov Hrr25 is essential for the proper execution of meiotic division. pnas.orgnih.gov Its kinase activity is required to establish the mono-orientation of sister kinetochores during meiosis I, a critical step for correct chromosome segregation. nih.gov While Hrr25 is not required for the initiation of meiotic recombination, it is essential for the completion of meiotic nuclear division. nih.govkoreascience.kr Consequently, hrr25 mutants are unable to form viable spores. yeastgenome.org

Hrr25 is a key regulator of microtubule dynamics and mitotic spindle positioning. researchgate.net The loss of Hrr25 kinase activity results in the assembly of abnormally long cytoplasmic microtubules. nih.gov This leads to defects in the correct positioning of the mitotic spindle within the cell during division. nih.gov Genetic analyses indicate that Hrr25 functions in the Kar9-dependent spindle-positioning pathway. When Hrr25 activity is inhibited in cells already deficient in the dynein pathway (dyn1Δ), the spindle-positioning defects are severely exacerbated. In contrast, inhibiting Hrr25 in a kar9Δ background has little additional effect, placing Hrr25's function within the Kar9 pathway. nih.gov

Genetic BackgroundHrr25 StatusObserved Phenotype% Cells with Proper Spindle Positioning
dyn1ΔWild-Type (HRR25)-84.3%
dyn1ΔKinase-Inhibited (hrr25-as)Severe spindle positioning defect23.2%
kar9ΔWild-Type (HRR25)-94.1%
kar9ΔKinase-Inhibited (hrr25-as)Little additional effect91.6%

Suppressor and Enhancer Genetic Screens

Genetic screens have been instrumental in uncovering the functional network of Hrr25. These screens identify mutations that either enhance (synthetically worsen) or suppress (alleviate) the phenotypes of an hrr25 mutation.

Enhancer Interactions:

As noted previously, mutations in the CWI pathway, such as bck1Δ and slt2Δ, show strong negative genetic interactions with hrr25 mutations, leading to synthetic growth defects. mdpi.com This indicates that Hrr25 and the CWI pathway likely function in parallel or redundant pathways crucial for cell viability.

Suppressor Interactions:

The severe growth defects associated with an hrr25Δ null mutation can be partially suppressed by a deletion of the LTV1 gene (ltv1Δ). mdpi.com Ltv1 is involved in ribosome biogenesis, suggesting the lethality of hrr25Δ is linked to its role in this process.

These types of genetic interaction screens, including Synthetic Genetic Array (SGA) analysis, are powerful tools for mapping the complex web of cellular processes in which a multifaceted kinase like Hrr25 participates. researchgate.net

Advanced Methodologies for Hrr25 Research

Genetic Manipulation and Functional Complementation Assays

Genetic approaches are fundamental to understanding the in vivo functions of HRR25. By manipulating the HRR25 gene, researchers can observe the resulting phenotypes to infer the protein's role in various biological pathways.

The Auxin-Inducible Degron (AID) system is a powerful tool for achieving conditional and rapid depletion of a target protein. springernature.comnih.govnih.gov This technique has been successfully applied to study the essential functions of HRR25, particularly in dynamic processes like meiosis. koreascience.kr The system relies on two components: a degron tag from an Auxin/Indole-3-Acetic Acid (Aux/IAA) protein, which is fused to the protein of interest (HRR25), and the plant-specific F-box protein TIR1, which is expressed in the yeast cells. springernature.comnih.gov In the presence of the plant hormone auxin, TIR1 binds to the AID-tagged HRR25, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govsakura.ne.jp

This approach was used to investigate the role of HRR25 in meiotic progression. koreascience.kr By conditionally depleting Hrr25 at different stages of meiosis, researchers demonstrated that HRR25 is essential for nuclear division during meiosis I but does not affect pre-meiotic DNA replication or the formation of double-strand breaks and crossovers. koreascience.kr

Site-directed mutagenesis is a cornerstone technique for structure-function studies of HRR25, allowing for the generation of specific mutations in the HRR25 gene. This enables the investigation of the importance of individual amino acid residues or domains for the protein's kinase activity, substrate specificity, and interaction with other proteins. A variety of mutant alleles of HRR25 have been created and characterized, providing significant insights into its diverse cellular roles. nih.govyeastgenome.orgnih.gov For instance, the hrr25(E52D) mutation, also known as hrr25-3, results in a kinase-dead version of the protein in vitro and leads to reduced phosphorylation of its substrate Elp1 in vivo. nih.govyeastgenome.org This and other kinase-minus mutations, such as K38A and T176I, have been instrumental in demonstrating that the kinase activity of Hrr25 is crucial for its function in processes like the G1 cell cycle arrest induced by zymocin. nih.gov

Furthermore, the creation of deletion alleles, such as the deletion of the middle region (hrr25-ΔM), has helped to delineate the functions of different domains of the Hrr25 protein. yeastgenome.org These mutant alleles are invaluable tools for dissecting the complex network of interactions and regulatory functions mediated by HRR25.

Table 2: Characterized Mutant Alleles of HRR25

Allele Mutation Phenotype/Significance
hrr25-3 (hrr25(E52D)) E52D substitution near the ATP-binding motif. Kinase-dead in vitro; reduced phosphorylation of Elp1 in vivo. yeastgenome.org
hrr25-4 Not specified in provided context. Three-fold reduced kinase activity compared to wild-type. researchgate.net
hrr25(T176I) T176I substitution. Kinase-minus; confers resistance to zymocin. nih.gov
hrr25(K38A) K38A substitution. Kinase-minus; confers resistance to zymocin. nih.gov

Biochemical and Proteomic Approaches

Biochemical and proteomic methods are essential for characterizing the enzymatic properties of HRR25 and for identifying its cellular interaction partners and substrates.

Co-immunoprecipitation (Co-IP) is a widely used technique to identify and validate protein-protein interactions in vivo. nih.govnih.gov This method involves using an antibody to specifically pull down a protein of interest (e.g., HRR25) from a cell lysate. Any proteins that are bound to the target protein will also be precipitated and can be identified by subsequent analysis, such as Western blotting. nih.gov Co-IP experiments have been crucial in identifying several interacting partners of HRR25, thereby providing clues to its cellular functions. For example, Co-IP has been used to demonstrate the in vivo interaction between Hrr25 and Pin4, a protein involved in the cell wall integrity pathway. mdpi.com Similarly, this technique has been employed to show that Hrr25 interacts with the transcription factor Swi6, suggesting a role for HRR25 in the transcriptional response to DNA damage. nih.gov

Large-scale proteomic screens, such as yeast two-hybrid assays and affinity capture-mass spectrometry, have also been utilized to map the protein interaction network of HRR25, revealing a wide range of potential interaction partners and cellular pathways in which it may be involved. thebiogrid.orgyeastgenome.org

Table 3: Known Interaction Partners of HRR25 Identified through Co-IP and Other Methods

Interacting Protein Cellular Process Method of Identification
Pin4 Cell wall integrity signaling. Co-immunoprecipitation, Yeast two-hybrid. mdpi.com
Swi6 Transcriptional response to DNA damage. In vitro interaction, Co-immunoprecipitation. nih.gov
Haa1 Weak acid stress response. Yeast two-hybrid. nih.gov

In vitro kinase assays are a direct method to assess the enzymatic activity of HRR25 and to determine if a particular protein is a direct substrate. These assays typically involve incubating purified recombinant HRR25 with a potential substrate in the presence of ATP, often radiolabeled with ³²P. The transfer of the radiolabeled phosphate (B84403) group to the substrate is then detected, for example, by autoradiography. Such assays have been used to demonstrate that HRR25 possesses kinase activity and can phosphorylate generic substrates like casein. pnas.orgnih.gov More specific in vitro kinase assays have shown that Hrr25 can directly phosphorylate biologically relevant substrates, such as the Swi6 protein. nih.gov These assays are also critical for characterizing the effects of mutations on Hrr25's catalytic function. For instance, in vitro kinase assays revealed that the Hrr25-3 mutant has no detectable kinase activity, while the Hrr25-4 mutant exhibits significantly reduced activity. researchgate.net

Mass spectrometry (MS) is a powerful and sensitive technique for identifying post-translational modifications, including phosphorylation. nih.govnih.govcreative-proteomics.com To identify phosphorylation sites on HRR25 (autophosphorylation) or its substrates, the protein of interest is first isolated, often through immunoprecipitation, and then digested into smaller peptides using an enzyme like trypsin. nih.govappliedbiomics.com The resulting peptide mixture can be enriched for phosphopeptides using techniques such as immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) chromatography. nih.gov

The enriched phosphopeptides are then analyzed by tandem mass spectrometry (LC-MS/MS). nih.gov In the mass spectrometer, the peptides are fragmented, and the resulting fragmentation pattern provides information about the amino acid sequence and the precise location of the phosphate group. nih.govresearchgate.net This methodology is indispensable for understanding how HRR25-mediated phosphorylation regulates the function of its target proteins.

Imaging Techniques

Advanced imaging techniques are indispensable for elucidating the spatial and temporal dynamics of proteins within the complex cellular environment. For the protein kinase HRR25, these methods have been crucial in mapping its various locations, providing insights into its diverse biological roles.

Confocal Microscopy for Subcellular Localization

Confocal laser scanning microscopy is a high-resolution optical imaging technique that provides the ability to create sharp, detailed images of specimens by eliminating out-of-focus light. springernature.comnih.gov This method is particularly effective for visualizing the subcellular co-localization of proteins in intact cells. springernature.com In the study of HRR25, confocal microscopy, often coupled with fluorescent protein tagging (e.g., Green Fluorescent Protein or GFP), has been instrumental in determining its distribution across various cellular compartments in Saccharomyces cerevisiae.

Research has revealed that HRR25 is not confined to a single location but is dynamically distributed throughout the cell, reflecting its involvement in a multitude of cellular processes. researchgate.net Its localization is dependent on factors such as its kinase activity and its noncatalytic C-terminus. researchgate.net Studies have identified HRR25 at several distinct sites, including the nucleus, cytoplasm, cellular bud neck, bud tip, plasma membrane, Golgi apparatus, and spindle pole bodies. yeastgenome.orguniprot.org

A significant body of research has focused on HRR25's presence in P-bodies, which are cytoplasmic ribonucleoprotein (RNP) granules. nih.govnih.gov Confocal microscopy has shown that wild-type Hrr25 colocalizes with P-body markers, such as Edc3-mCh, particularly during meiosis. nih.gov This localization is crucial, as it appears to protect HRR25 from degradation, ensuring sufficient levels of the kinase are available to complete the meiotic program. nih.govnih.gov The association of HRR25 with P-bodies is dynamic, with the protein also appearing in the nucleus at later meiotic stages to phosphorylate its nuclear targets. nih.gov

The table below summarizes the observed subcellular localizations of the this compound as determined by various studies, many of which employed fluorescence microscopy techniques.

Subcellular LocationEvidence TypeFunction Implicated
P-body IDA (Inferred from Direct Assay)Protection from degradation, Meiosis completion yeastgenome.orgnih.gov
Spindle Pole Body IDA (Inferred from Direct Assay)Microtubule assembly, Spindle positioning researchgate.netyeastgenome.org
Nucleus IDA (Inferred from Direct Assay)DNA repair, Meiosis yeastgenome.orguniprot.orgnih.gov
Cytoplasm / Cytosol HDA (High-Throughput Direct Assay)Various processes yeastgenome.orguniprot.org
Cellular Bud Neck & Tip IDA (Inferred from Direct Assay)Cell cycle progression yeastgenome.org
Golgi Apparatus IDA (Inferred from Direct Assay)Vesicle-mediated transport yeastgenome.org
Plasma Membrane IDA (Inferred from Direct Assay)Endocytosis yeastgenome.org
Chromosome (Centromeric region) IDA (Inferred from Direct Assay)Meiosis I kinetochore attachment yeastgenome.org

Data sourced from the Saccharomyces Genome Database and related publications. yeastgenome.orguniprot.orgnih.gov

Structural Biology Techniques

Structural biology provides atomic-level insights into the architecture of macromolecules, which is fundamental to understanding their function. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in dissecting the structure of HRR25 and its interactions with other proteins. technologynetworks.com

X-ray Crystallography and Cryo-EM for Protein Complexes

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of proteins and their complexes by analyzing the diffraction pattern of X-rays passing through a protein crystal. wikipedia.orgnih.gov Cryo-EM has more recently emerged as a complementary and often alternative method, particularly for large, flexible, or multi-component complexes that are difficult to crystallize. nih.govnih.govnanoimagingservices.com

The structure of the Saccharomyces cerevisiae HRR25 kinase has been solved using X-ray crystallography, both alone and in a subcomplex with Mam1, a key component of the meiotic monopolin complex. nih.govresearchgate.net The monopolin complex is essential for ensuring sister kinetochores attach to microtubules from the same spindle pole during meiosis I. nih.gov

The crystallographic studies revealed that HRR25 possesses the canonical bilobed kinase domain structure typical of the Casein Kinase I (CK1) family, but with a unique "central domain" packed against the C-lobe of the kinase domain. nih.gov The structure of the HRR25:Mam1 subcomplex showed that Mam1 binds to a hydrophobic surface on the N-lobe of HRR25, forming an extensive interface that involves the HRR25 central domain. nih.govresearchgate.net This interaction creates a novel embellishment to the kinase domain that influences its conformation and enzymatic activity. nih.gov

To facilitate crystallization, researchers often employ strategies such as using kinase-dead mutants (e.g., Hrr25 K38R) to prevent heterogeneous autophosphorylation. nih.gov The structure of the Hrr25:Mam1 complex was determined at a resolution of 1.84 Å, providing detailed insights into the molecular interactions governing the assembly of the monopolin complex. nih.gov

The following table summarizes the key structural findings for the HRR25:Mam1 complex obtained through X-ray crystallography.

Protein ComplexTechniqueResolutionKey Structural InsightsPDB ID
S. cerevisiae Hrr25 (kinase & central domains)X-ray Crystallography3.0 ÅContains a unique "central domain" packed against the kinase C-lobe. nih.gov4XHG
C. glabrata Hrr25 (kinase & central domains)X-ray Crystallography2.0 ÅStructure is highly similar to S. cerevisiae Hrr25, confirming conservation of the central domain. nih.gov4XHH
S. cerevisiae Hrr25:Mam1 subcomplexX-ray Crystallography1.84 ÅMam1 binds a hydrophobic surface on the Hrr25 N-lobe; the Hrr25 central domain contributes to the interaction interface. nih.gov4XHI

Structural data obtained from studies by Corbett et al. (2016). nih.gov

While cryo-EM has not yet been extensively reported for HRR25 specifically, it is a leading technique for analyzing larger, more dynamic assemblies. elifesciences.orgelifesciences.org Given that HRR25 functions within large cellular machines like the monopolin complex and interacts with various proteins involved in autophagy and ribosome biogenesis, future cryo-EM studies will likely be crucial to understanding the architecture of these complete HRR25-containing complexes in a near-native state. nih.govoup.com

Q & A

Q. What are the primary cellular functions of HRR25 in Saccharomyces cerevisiae, and how are these roles experimentally validated?

HRR25, a casein kinase I homolog, regulates DNA repair, mitotic/meiotic cell division, ribosome assembly, and stress response. Key studies use gene deletion mutants (e.g., hrr25Δ) to observe defects in DNA damage sensitivity (e.g., methyl methanesulfonate or x-ray exposure) , sporulation failure in diploid cells , and ribosome maturation defects via phosphorylation of assembly factors like Ltv1 . Complementation assays with orthologs (e.g., Schizosaccharomyces pombe Hhp1/2) confirm functional conservation . Biochemical assays (e.g., kinase activity on casein substrates) and fluorescence microscopy (e.g., spindle pole body localization) further validate its roles .

Q. How does HRR25 localize to P-bodies under stress, and what methodologies confirm this interaction?

HRR25 recruitment to P-bodies requires kinase activity and two central domain motifs (PLS1/PLS2) that bind Dcp2, the decapping enzyme core. Fluorescence microscopy in strains co-expressing Hrr25-mEGFP and P-body markers (e.g., Edc3-mCherry) shows ~90% colocalization under glucose deprivation . Immunoprecipitation with TAP-tagged P-body proteins (Dcp2, Pat1) confirms physical interaction . Mutagenesis of PLS1/PLS2 or kinase-inactive mutants (e.g., K40A) disrupts granule association, demonstrating mechanistic requirements .

Advanced Research Questions

Q. How do conflicting observations about HRR25’s role in ribosome assembly versus stress granule dynamics reconcile experimentally?

HRR25’s dual roles are context-dependent. Ribosome assembly studies use in vitro kinase assays with Ltv1 phosphorylation and human cell models (e.g., CK1δ/ε inhibitors) to link kinase activity to ribosome maturation . Stress-induced P-body localization is tracked via time-lapse microscopy in degron-tagged strains (Hrr25degron), where glucose withdrawal triggers rapid relocalization from spindle poles to granules . Conditional mutants (e.g., galactose-inducible promoters) separate growth-phase and stress-specific functions .

Q. What experimental approaches address challenges in studying HRR25’s essentiality and multifunctionality?

Essential gene analysis employs conditional mutants (e.g., degron-tagged Hrr25 under glucose-repressible promoters) to bypass lethality . Complementation assays with non-essential orthologs (e.g., Naumovozyma castellii ohnologs) identify functional domains . Phosphoproteomics in hrr25Δ rescue strains (e.g., expressing Hhp1/2) map kinase-specific substrates . Live-cell imaging during meiosis quantifies Hrr25’s role in cohesin cleavage using separase activity reporters .

Q. How does HRR25’s evolutionary trajectory after whole-genome duplication (WGD) inform functional divergence?

Post-WGD species (e.g., Saccharomycetaceae) retain HRR25 ohnologs, but functional assays reveal nonfunctionalization. Phylogenetic analysis (MAFFT-aligned sequences) and complementation in S. cerevisiae show one ohnolog loses kinase activity and protein-protein interactions (PPIs) . Rapidly evolving ohnologs exhibit altered localization (e.g., cytoplasmic vs. nuclear) and reduced expression (qRT-PCR in N. castellii), supporting subfunctionalization hypotheses .

Q. What methodological strategies resolve contradictions in HRR25’s stress-dependent stability versus degradation?

Pulse-chase assays in dcp2Δ mutants show HRR25 degradation under stress, while wild-type cells stabilize it via P-body sequestration . Cycloheximide chase experiments quantify half-life differences between localization-competent and defective mutants . Proteasome inhibitors (e.g., MG132) in hrr25degron strains distinguish ubiquitination-dependent turnover from granule-mediated protection .

Methodological Considerations

  • Localization Studies: Use endogenously tagged reporters (e.g., Hrr25-mEGFP) under native promoters to avoid overexpression artifacts .
  • Kinase Activity Assays: Employ substrate-specific peptides (e.g., AHALS(P)VASLPGLKKK) and γ-32P-ATP labeling to quantify activity in E. coli-expressed recombinant HRR25 .
  • Genetic Interaction Mapping: Synthetic lethality screens with DNA repair mutants (e.g., rad52Δ) clarify HRR25’s role in genome stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.